Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester
Overview
Description
Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H13ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbonic acid ester group and a chloroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester typically involves the reaction of carbonic acid derivatives with chloroethyl and tert-butyl groups. One common method is the reaction of carbonic acid with 1-chloroethanol and tert-butyl alcohol under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature and reaction time to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce carbonic acid and the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with water or aqueous solutions as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carbonic acid and the corresponding alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester involves its interaction with molecular targets through its ester and chloroethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 1,1-dimethylethyl ethyl ester
- Carbonic acid, 1,1-dimethylethyl 1-phenyl-2-propen-1-yl ester
- Carbonic acid, C,C’- [ (1-methylethylidene)di-4,1-phenylene] C,C’-bis (1,1-dimethylethyl) ester
Uniqueness
This uniqueness makes it valuable for specific synthetic and industrial processes .
Properties
IUPAC Name |
tert-butyl 1-chloroethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWFUGPHWFKSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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